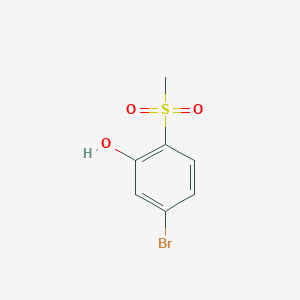
5-Bromo-2-methanesulfonylphenol
Übersicht
Beschreibung
5-Bromo-2-methanesulfonylphenol is a chemical compound with the linear formula C7H7BrO3S . It contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methanesulfonylphenol consists of 7 Hydrogen atoms, 7 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom . It contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 sulfone .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-methanesulfonylphenol is 251.1 . It contains a total of 19 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions :
- Bromodifluoro(phenylsulfanyl)methane, a related compound, is used in Friedel–Crafts-type alkylation reactions, leading to the synthesis of thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011).
- Methanesulfonicacid hydrazide derivatives and their metal complexes demonstrate antibacterial activities, indicating potential pharmaceutical applications (Özdemir et al., 2009).
Synthesis and Structural Analysis :
- The synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and its derivatives, which are important for the development of novel synthetic compounds, have been described (Bhasin et al., 2009).
- The preparation of 5-Bromo- and 5-chloro-3-thiolene-2-one and their behavior in allylic rearrangement reactions have been explored (Jakobsen, 1967).
Methane Conversion and Utilization :
- Research on the conversion of methane to light olefins or higher hydrocarbons using H-SAPO-34 catalyst via an in situ halogenation protocol highlights the potential of these compounds in natural gas refining (Batamack et al., 2017).
- Studies on methane oxidation using N2O over Fe/MFI zeolites indicate the importance of Bronsted acidity in supporting the Fe-based alpha-oxygen active site for hydrogen abstraction (Chow et al., 2018).
Biological and Environmental Applications :
- The effects of 2-Bromoethanesulfonic Acid and 2-Chloroethanesulfonic Acid on acetate utilization in a continuous-flow methanogenic fixed-film column have been investigated, providing insights into microbial resistance to halogenated compounds (Bouwer & McCarty, 1983).
- The synthesis of novel bromophenol derivatives and their effects on metabolic enzymes such as acetylcholinesterase and carbonic anhydrase isoenzymes suggest their potential in the treatment of diseases like glaucoma, epilepsy, and Alzheimer's (Oztaskin et al., 2022).
Eigenschaften
IUPAC Name |
5-bromo-2-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVSEZFMHCGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302739 | |
| Record name | 5-Bromo-2-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methanesulfonylphenol | |
CAS RN |
1426958-41-9 | |
| Record name | 5-Bromo-2-(methylsulfonyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

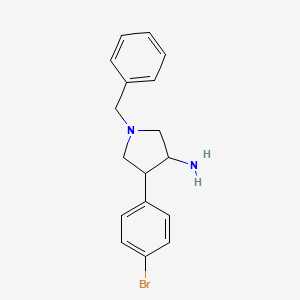
![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

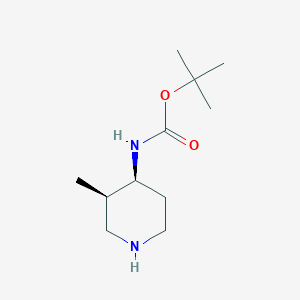


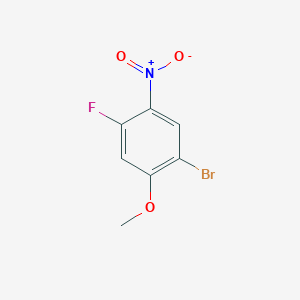
![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)


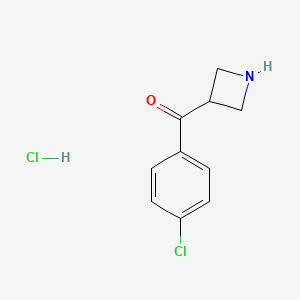
![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)
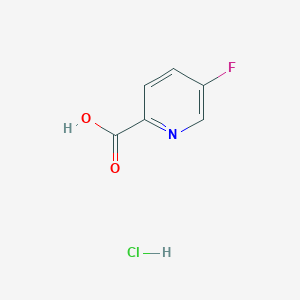
![4-bromo-6H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)